molecular formula C11H12ClNO2 B7896750 (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7896750
M. Wt: 225.67 g/mol
InChI Key: BJGWYFRCQPUPCO-ZJUUUORDSA-N
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Description

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with significant importance in various fields of scientific research. This compound features a pyrrolidine ring substituted with a 3-chlorophenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-chlorobenzaldehyde with proline under acidic or basic conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to obtain the desired (3R,4S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced chiral resolution techniques and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid
  • (3R,4S)-4-(3-Methylphenyl)pyrrolidine-3-carboxylic acid

Uniqueness

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where chlorine substitution is advantageous.

Biological Activity

(3R,4S)-4-(3-Chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article provides a detailed overview of the compound's biological interactions, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂ClNO₂, with a molecular weight of approximately 239.70 g/mol. The compound features a pyrrolidine ring, a carboxylic acid functional group, and a chlorophenyl substituent, which are crucial for its biological activity.

Research indicates that this compound interacts primarily with ionotropic glutamate receptors in the central nervous system. The presence of the chlorophenyl group enhances its binding affinity and selectivity for specific receptor subtypes, making it a candidate for further pharmacological exploration.

Key Mechanisms:

  • Receptor Modulation : The compound acts as an inhibitor or modulator of neurotransmitter activity.
  • Enzyme Interaction : It shows potential as an enzyme inhibitor, impacting various biochemical pathways.

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Neuropharmacology : The compound has demonstrated effects on synaptic transmission by modulating glutamate receptor activity.
  • Potential Therapeutic Applications : It may be useful in developing treatments for neurological disorders due to its ability to influence neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound in terms of its structure and biological interactions.

Compound NameStructural FeaturesUnique Aspects
(2S,3R)-3-Carboxyphenylpyrrolidine-2-carboxylic acidSimilar pyrrolidine structureDifferent stereochemistry affecting receptor interaction
(3R,4R)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acidBenzyl substitutionEnhanced lipophilicity potentially affecting bioavailability
(S)-Pyrrolidine-3-carboxylic acidNon-chlorinated variantLacks specific receptor affinity profile due to absence of halogen

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

  • Study on Ionotropic Glutamate Receptors : Research revealed that variations in substituents at the 4-position significantly influence binding affinities across different receptor subtypes. This study indicated that compounds with hydroxyl or methyl groups could alter pharmacological properties dramatically .
  • Therapeutic Potential in Neurological Disorders : Investigations into the compound's effects on neurotransmitter systems suggest its potential as a therapeutic agent for conditions such as depression and anxiety .

Properties

IUPAC Name

(3R,4S)-4-(3-chlorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-3-1-2-7(4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGWYFRCQPUPCO-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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